molecular formula C14H9NOS B14004863 5-(3-Quinolinyl)-2-thiophenecarbaldehyde

5-(3-Quinolinyl)-2-thiophenecarbaldehyde

Cat. No.: B14004863
M. Wt: 239.29 g/mol
InChI Key: HJCPBTJQRRZBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Quinolinyl)-2-thiophenecarbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring fused to a thiophene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with thiophene derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Quinolinyl)-2-thiophenecarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Quinolinyl)-2-thiophenecarbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C14H9NOS

Molecular Weight

239.29 g/mol

IUPAC Name

5-quinolin-3-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C14H9NOS/c16-9-12-5-6-14(17-12)11-7-10-3-1-2-4-13(10)15-8-11/h1-9H

InChI Key

HJCPBTJQRRZBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(S3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.